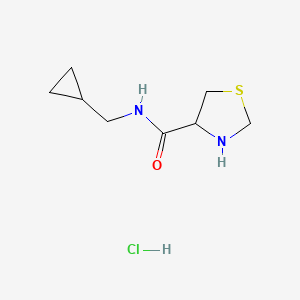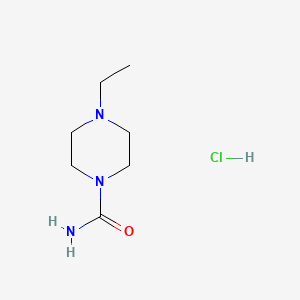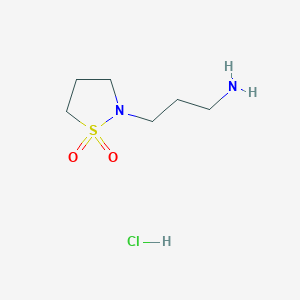
3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride
説明
“3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1235439-78-7 . It has a molecular weight of 230.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H8ClN3.ClH/c10-8-5-7 (11)1-2-9 (8)13-4-3-12-6-13;/h1-6H,11H2;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 230.1 .
科学的研究の応用
Oligonucleotide Synthesis
Gryaznov and Letsinger (1992) described the use of pyridine hydrochloride/imidazole as an activating agent for nucleoside phosphoramidites, showcasing a preference for phosphitilating hydroxyl groups over nucleoside amino groups. This technique is crucial for synthesizing oligonucleotides, particularly for sequences containing sensitive substituents, indicating the potential role of imidazole derivatives in facilitating selective synthesis processes (Gryaznov & Letsinger, 1992).
Nitration of Aromatic Compounds
Zolfigol et al. (2012) developed an ionic liquid-based reagent for the efficient nitration of aromatic compounds, including anilines. This reagent, by generating nitrogen dioxide in situ, enables the nitration process under milder conditions compared to traditional methods, highlighting the potential of imidazole derivatives in synthetic chemistry applications (Zolfigol et al., 2012).
Metal Ion Sensing
A study by Shree et al. (2019) on anthracene and pyrene-bearing imidazole derivatives as chemosensors for aluminum ions in living cells underscores the potential application of imidazole derivatives in bioimaging and environmental monitoring. These compounds exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the utility of imidazole-based sensors in detecting metal ions in complex biological and environmental samples (Shree et al., 2019).
Water Decontamination
Mahdi Ahmed et al. (2012) explored the oxidation of aniline-based pharmaceuticals using sulfate radical anion generated by the peroxymonosulfate/cobalt(II) system for water decontamination. This study illustrates the reactivity of imidazole derivatives towards environmental pollutants, offering a pathway for the degradation of persistent organic compounds in water (Mahdi Ahmed et al., 2012).
Electrocatalysis
Qi Ximin et al. (2005) discussed the electropolymerization of aniline in imidazolium-based ionic liquids, showcasing the electrocatalytic properties of the resulting polyaniline in redox reactions. This application emphasizes the potential of imidazole derivatives in developing electroactive and electrocatalytic materials for various technological applications (Qi Ximin et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNECMKQGKBXGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



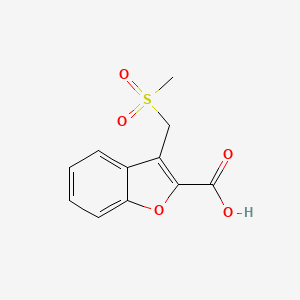
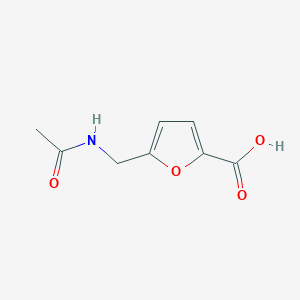
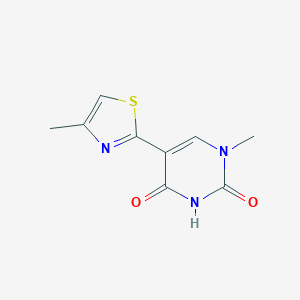
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
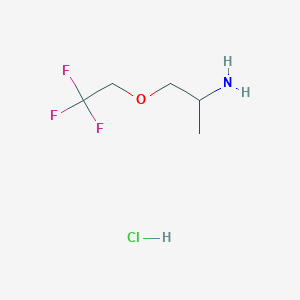

![4-[(1,3-Thiazolidin-4-yl)carbonyl]thiomorpholine hydrochloride](/img/structure/B1520266.png)
![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
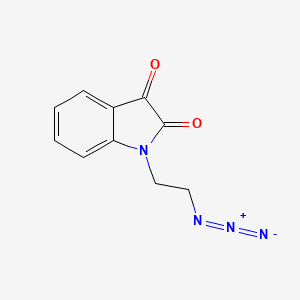
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)
